Potency Benchmarking: GLP-1R Agonist 8 EC50 Relative to Established GLP-1R Agonists
GLP-1R agonist 8 (CAS 2736446-82-3) demonstrates an EC50 of < 2 nM in GLP-1R functional assays [1]. This potency places the compound in a competitive range relative to semaglutide, a clinically approved peptide-based GLP-1R agonist that exhibits an EC50 of 6.2 pM for cAMP accumulation in vitro [2]. However, the comparison carries a critical caveat: semaglutide's sub-picomolar potency was measured in BHK cells expressing human GLP-1R, whereas the assay system and exact conditions for GLP-1R agonist 8 are not fully specified in publicly available patent disclosures [1]. Additionally, tirzepatide, a dual GIP/GLP-1R agonist, induces GLP-1R internalization with an EC50 of 18.1 nM , indicating that GLP-1R agonist 8 is approximately 9-fold more potent than tirzepatide at the GLP-1R when comparing functional potency to internalization EC50, though these represent different assay endpoints.
| Evidence Dimension | GLP-1R functional potency (EC50) |
|---|---|
| Target Compound Data | < 2 nM |
| Comparator Or Baseline | Semaglutide: 6.2 pM (0.0062 nM); Tirzepatide: 18.1 nM (GLP-1R internalization) |
| Quantified Difference | Target compound is ~300-fold less potent than semaglutide in cAMP accumulation; ~9-fold more potent than tirzepatide for GLP-1R internalization |
| Conditions | Target: unspecified functional assay (patent WO2021219019A1); Semaglutide: BHK cells expressing human GLP-1R, cAMP assay; Tirzepatide: GLP-1R internalization assay |
Why This Matters
Procurement decisions for preclinical GLP-1R agonists must account for the ~300-fold potency differential between this small-molecule agonist and the peptide benchmark semaglutide, which directly impacts dosing regimen design and anticipated in vivo efficacy.
- [1] Qinghua Meng, et al. Heterocyclic glp-1 agonists. Patent WO2021219019A1. View Source
- [2] Lau J, et al. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015;58(18):7370-7380. View Source
